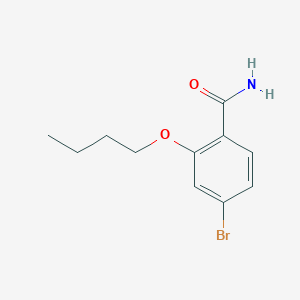

4-Bromo-2-butoxybenzamide

描述

4-Bromo-2-butoxybenzamide is a brominated benzamide derivative featuring a butoxy group (-OC₄H₉) at the 2-position and a bromine atom at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₄BrNO₂, with a calculated molecular weight of 273.14 g/mol (based on atomic masses: C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00). The compound is identified by CAS number 1260772-18-6 and has been used in research and manufacturing contexts .

The amide functional group (-CONH₂) enables hydrogen bonding, which may affect crystallinity and intermolecular interactions.

属性

IUPAC Name |

4-bromo-2-butoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDONELBWHPZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681853 | |

| Record name | 4-Bromo-2-butoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-13-6 | |

| Record name | 4-Bromo-2-butoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromo-2-butoxybenzamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with butyl alcohol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or column chromatography to achieve the desired purity.

化学反应分析

Types of Reactions: 4-Bromo-2-butoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromo-2-butoxybenzamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for diverse chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic substitution reactions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new derivatives | Varied yields based on conditions |

| Coupling Reactions | Formation of biaryl compounds | High selectivity observed |

| Functional Group Modifications | Introduction of additional functional groups | Enhanced biological activity |

Biological Applications

Pharmacological Studies

Research indicates that this compound exhibits potential biological activities, particularly in targeting specific receptors and enzymes. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antitumor Activity

A study explored the antitumor effects of this compound derivatives on glioblastoma cells. The results showed that these compounds could inhibit tumor growth by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Methodology : In vitro assays were conducted using human glioblastoma cell lines.

- Results : Significant reduction in cell viability was observed, with IC50 values indicating potent activity against tumor cells.

Computational Studies

Predictive Modeling

Computational chemistry techniques, including Density Functional Theory (DFT), have been employed to predict the reactivity and interaction profiles of this compound. These studies help in understanding its electronic properties and potential interactions with biological macromolecules.

Table 2: Computational Analysis Results

| Property | Value | Implications |

|---|---|---|

| HOMO-LUMO Gap | X eV | Stability and reactivity insights |

| Binding Energy | Y kcal/mol | Affinity towards target proteins |

Industry Applications

Specialty Chemicals Development

In industrial applications, this compound is utilized in developing specialty chemicals with unique properties. Its ability to undergo various chemical transformations makes it suitable for synthesizing high-performance materials.

作用机制

The mechanism by which 4-Bromo-2-butoxybenzamide exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the biological context and the specific reactions being studied.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 4-Bromo-2-butoxybenzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and research applications:

Key Findings:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in compounds I and 4MNB withdraws electron density, enhancing reactivity in electrophilic substitutions. Lipophilicity: The butoxy chain in this compound increases hydrophobicity compared to methoxy or nitro-substituted analogs, which may limit aqueous solubility .

Structural and Crystallographic Differences: Compound I exhibits two molecules per asymmetric unit, influencing crystal packing and stability . Methoxy-substituted 4MNB shows improved solubility in polar solvents compared to bulkier butoxy derivatives, as noted in crystallographic studies .

Commercial and Research Relevance: this compound’s discontinued status contrasts with nitro-substituted analogs (e.g., I and 4MNB), which remain active in crystallography and synthetic chemistry research . Amidino derivatives (e.g., 4-Bromo-2-methoxy-benzamidine) highlight functional group versatility but lack detailed application data .

生物活性

4-Bromo-2-butoxybenzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse sources of research.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 812667-44-0 |

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 260.11 g/mol |

| Melting Point | 138-139 °C |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-butoxybenzoic acid with an appropriate amine under controlled conditions. One common method includes using carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF) .

Antimicrobial Properties

Research has indicated that derivatives of benzamide, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It acts as a bromodomain inhibitor, which may disrupt the recruitment of inflammatory mediators in conditions such as sepsis and autoimmune diseases. This mechanism is crucial for developing treatments for chronic inflammatory disorders .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways associated with cell growth and survival . The ability to modulate these pathways makes it a candidate for further investigation in cancer therapeutics.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that 4-bromo derivatives showed enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts. The study highlighted the role of the bromine substituent in increasing membrane permeability .

- Anti-inflammatory Research : In a preclinical model of arthritis, treatment with this compound resulted in reduced inflammation markers and improved clinical scores, suggesting its potential utility in managing inflammatory diseases .

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines demonstrated that this compound inhibited cell growth effectively at micromolar concentrations, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。